molecular formula C22H34N2O5 B3967714 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid

1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid

Cat. No.: B3967714
M. Wt: 406.5 g/mol
InChI Key: ZLXFRPQAYQLGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with an ethoxyphenylmethyl group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperidine with 2-ethoxybenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with piperidine under controlled conditions to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2-Methoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine
  • 1-[(2-Chlorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine
  • 1-[(2-Fluorophenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine

Uniqueness: 1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O.C2H2O4/c1-3-23-20-7-5-4-6-18(20)16-21-12-10-19(11-13-21)22-14-8-17(2)9-15-22;3-1(4)2(5)6/h4-7,17,19H,3,8-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXFRPQAYQLGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 2
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 3
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 4
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[(2-Ethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.